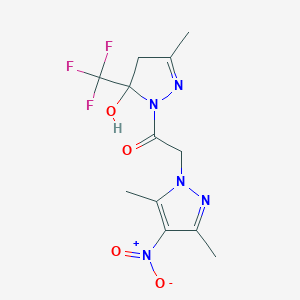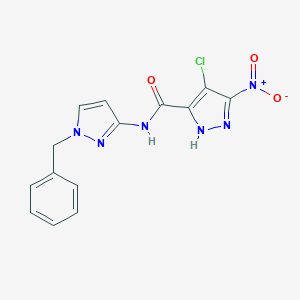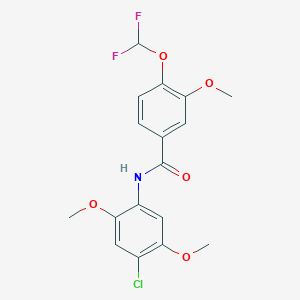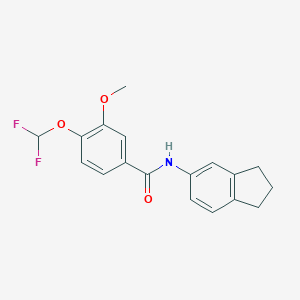
4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as PF-04457845, is a small molecule drug that has been developed for the treatment of various neurological disorders. This compound belongs to the class of pyrazole carboxamides and acts as a potent and selective inhibitor of the glycine transporter 1 (GlyT1).
Mécanisme D'action
4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide acts as a selective inhibitor of the GlyT1 transporter, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting GlyT1, this compound increases the availability of glycine in the synaptic cleft, which in turn enhances N-methyl-D-aspartate (NMDA) receptor function. This leads to improved cognitive function and reduced negative symptoms in patients with schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of glycine in the brain, which enhances NMDA receptor function. This results in improved cognitive function and reduced negative symptoms in patients with schizophrenia. Additionally, it has been found to have antidepressant and anxiolytic effects in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in lab experiments include its high selectivity for the GlyT1 transporter, its ability to enhance NMDA receptor function, and its potential therapeutic applications in various neurological disorders. However, its limitations include its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
For research on 4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide include the development of more potent and selective GlyT1 inhibitors, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the use of this compound in combination with other drugs may lead to improved therapeutic outcomes in patients with schizophrenia and other neurological disorders.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-2-methylphenyl hydrazine with 4-fluoro-2-methylbenzoic acid to form the intermediate, 4-chloro-N-(4-fluoro-2-methylphenyl) hydrazine. This intermediate is then reacted with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid to form the final product, this compound.
Applications De Recherche Scientifique
4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, anxiety, and Alzheimer's disease. It has been shown to improve cognitive function and reduce negative symptoms in patients with schizophrenia. Additionally, it has been found to have antidepressant and anxiolytic effects in preclinical models.
Propriétés
Formule moléculaire |
C13H13ClFN3O |
|---|---|
Poids moléculaire |
281.71 g/mol |
Nom IUPAC |
4-chloro-N-(4-fluoro-2-methylphenyl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13ClFN3O/c1-7-6-9(15)4-5-10(7)16-13(19)12-11(14)8(2)17-18(12)3/h4-6H,1-3H3,(H,16,19) |
Clé InChI |
SXLIWPYKHXBQBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C(=NN2C)C)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C(=NN2C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)

![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)


![4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279765.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)
![3,5-bis(difluoromethyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279768.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B279770.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)

